molecular formula C10H9N5 B1482771 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098136-32-2

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482771
CAS No.: 2098136-32-2
M. Wt: 199.21 g/mol
InChI Key: DUACBDPAGQWAPD-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

The study of crystal and molecular structures of compounds related to "1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile" reveals insights into their chemical behavior and interaction potentials. For instance, the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was stabilized by intermolecular N-H…N and C-H…Cl interactions, which result in centrosymmetric dimers (Fathima et al., 2014). Such studies are crucial for understanding the chemical and physical properties of these compounds, which can be applied in designing materials with specific properties.

Synthetic Applications

Compounds structurally similar to "this compound" have been synthesized for various applications. A notable synthetic application is the creation of a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives via a catalyst-free four-component reaction, highlighting the compound's role in facilitating the synthesis of complex heterocyclic compounds (Kumaravel & Vasuki, 2009).

Anticancer Activity

Research on derivatives of "this compound" has explored their potential anticancer activity. For instance, some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer activity, indicating the therapeutic potential of these compounds in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives synthesized from related compounds have been evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Green Chemistry Applications

The synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives via an electrochemically induced one-pot, multicomponent-tandem strategy represents an application of green chemistry principles, emphasizing the role of these compounds in facilitating environmentally friendly chemical syntheses (Upadhyay et al., 2017).

Mechanism of Action

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUACBDPAGQWAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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